2-(7-羟基-1H-吲哚-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

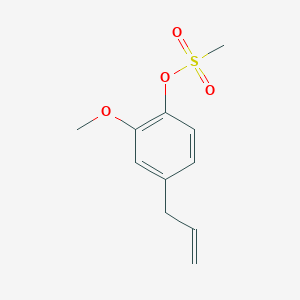

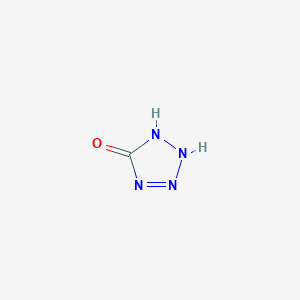

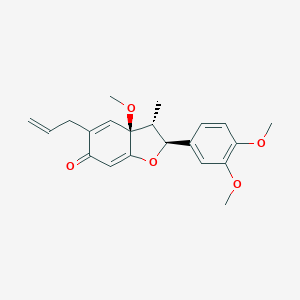

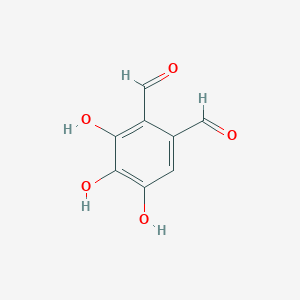

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone involved in various growth and developmental processes. The compound is characterized by the presence of a hydroxy group at the 7th position of the indole ring and an acetic acid moiety attached to the nitrogen of the indole. This structure is similar to the naturally occurring IAA, but with an additional hydroxy group which may affect its biological activity and metabolism .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the preparation of 7-hydroxy-2-oxoindolin-3-ylacetic acid, which shares a similar indole-based structure, involves a base-induced condensation reaction between oxalate esters and 7-benzyloxyindolin-2-one . This method has been used to prepare isotopically labeled analogs for metabolic studies. Although the exact synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid is not detailed in the provided papers, the methodologies for synthesizing similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid would be expected to feature an indole core with a hydroxy group at the 7th position and an acetic acid side chain. The presence of these functional groups is likely to influence the molecule's reactivity and interaction with biological systems. For example, the hydroxy group could be involved in hydrogen bonding, affecting the compound's solubility and binding properties .

Chemical Reactions Analysis

The chemical reactivity of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid can be inferred from related compounds. For instance, the hydroxy group may undergo further chemical transformations such as esterification or glucosylation, as seen in the metabolism of 7-hydroxy-2-indolinone-3-acetic acid in Zea mays, where it is converted to its 7'-O-glucoside . Additionally, the acetic acid moiety could be involved in reactions typical of carboxylic acids, such as the formation of amides or anhydrides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid are not directly reported, they can be predicted based on the structure and known properties of similar compounds. The presence of both hydroxy and carboxylic acid groups suggests that the compound would exhibit acidic properties and could form hydrogen bonds, influencing its solubility in water and organic solvents. The molecular structure also suggests potential for intermolecular interactions, which could affect its crystalline form and stability .

科学研究应用

细菌分解代谢

细菌对吲哚-3-乙酸(IAA)的分解代谢,其化学结构类似于2-(7-羟基-1H-吲哚-3-基)乙酸,涉及将IAA通过有氧过程降解为邻苯二酚,或通过厌氧途径降解为2-氨基苯甲酰辅酶A。这些过程由细菌中的基因簇促进,并且对于理解细菌与植物之间的相互作用至关重要,潜在地可以导致生物技术应用,例如使用破坏IAA的细菌来治疗与植物和人类中IAA过量相关的病理(Laird, Flores, & Leveau, 2020)。

植物生长和发育

生长素和赤霉素酸对一种藻类——乌洛特里克斯的生长的影响,展示了吲哚乙酸(一种与2-(7-羟基-1H-吲哚-3-基)乙酸密切相关的化合物)对植物生物学的深远影响。这些发现强调了吲哚乙酸衍生物在促进植物生长中的重要作用,为了解类似化合物如何在农业中应用以增加作物产量提供了见解(Conrad, Saltman, & Eppley, 1959)。

肝脏保护

吲哚-3-甲醇(I3C)及其衍生物,包括结构与2-(7-羟基-1H-吲哚-3-基)乙酸相关的化合物,已显示出对慢性肝损伤的保护作用。这些化合物调节转录因子和信号通路,缓解氧化应激,并调节与肝脏保护相关的酶。这突显了吲哚衍生物在治疗肝脏疾病中的潜在治疗应用(Wang et al., 2016)。

有机化学中的吲哚合成

吲哚的合成,包括类似于2-(7-羟基-1H-吲哚-3-基)乙酸的化合物,在有机化学中发挥着至关重要的作用,因为它们在药物开发和其他领域中的应用。吲哚合成方法的回顾提供了一个全面的框架,用于理解吲哚是如何产生的,为新药物和合成材料的开发提供了基础(Taber & Tirunahari, 2011)。

生物技术中的乳酸

通过生物技术途径,乳酸展示了有机酸在从生物质中生产有价值化学品方面的多功能性。这凸显了使用有机化合物,包括吲哚衍生物,在绿色化学应用中的更广泛潜力,以创造可持续和环保的产品(Gao, Ma, & Xu, 2011)。

安全和危害

The safety data sheet for a similar compound, (1H-indol-3-yl)acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-(7-hydroxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSRGWAMLYAJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-hydroxy-1H-indol-3-yl)acetic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。